molecular formula C26H25N5O4 B7697998 1-(2-Methoxyphenyl)-4-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperazine

1-(2-Methoxyphenyl)-4-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperazine

Cat. No.: B7697998
M. Wt: 471.5 g/mol
InChI Key: WWFYDPHXRZJOJT-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-4-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with various functional groups, including methoxyphenyl, methylphenyl, oxadiazolyl, and nitrophenyl groups

Preparation Methods

The synthesis of 1-(2-Methoxyphenyl)-4-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperazine involves multiple steps, each requiring specific reaction conditions and reagents. A general synthetic route may include the following steps:

    Formation of the oxadiazole ring: This step typically involves the cyclization of a hydrazide with a nitrile or carboxylic acid derivative under acidic or basic conditions to form the 1,2,4-oxadiazole ring.

    Substitution reactions:

    Formation of the piperazine ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide or through cyclization reactions involving amines and dihaloalkanes.

    Final coupling: The final step involves the coupling of the substituted piperazine with the oxadiazole derivative, typically using coupling agents such as carbodiimides or phosphonium salts under mild conditions.

Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.

Chemical Reactions Analysis

1-(2-Methoxyphenyl)-4-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes, ketones, or carboxylic acids.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group under catalytic hydrogenation or using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization with various substituents.

    Coupling reactions: The compound can undergo coupling reactions with other aromatic or heterocyclic compounds, facilitated by palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and catalysts (e.g., palladium on carbon, copper iodide).

Scientific Research Applications

1-(2-Methoxyphenyl)-4-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperazine has several scientific research applications, including:

    Medicinal chemistry: The compound’s structural features make it a potential candidate for drug development, particularly in the design of novel therapeutic agents targeting neurological disorders, cancer, and infectious diseases.

    Biological studies: The compound can be used as a probe to study various biological processes, including receptor-ligand interactions, enzyme inhibition, and cellular signaling pathways.

    Material science: The compound’s unique electronic and photophysical properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Chemical synthesis: The compound can serve as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space and the development of novel synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-4-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperazine depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as receptors, enzymes, or ion channels. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which can modulate the activity of the target proteins and pathways involved.

Comparison with Similar Compounds

1-(2-Methoxyphenyl)-4-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperazine can be compared with other piperazine derivatives and oxadiazole-containing compounds. Similar compounds include:

    1-(2-Methoxyphenyl)piperazine:

    3-(3-Methylphenyl)-1,2,4-oxadiazole: A compound containing the oxadiazole ring, which can be used as a building block for more complex molecules.

    4-Nitrophenylpiperazine: A piperazine derivative with a nitro group, which can be used in the synthesis of various bioactive compounds.

Properties

IUPAC Name

5-[4-[4-(2-methoxyphenyl)piperazin-1-yl]-3-nitrophenyl]-3-(3-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O4/c1-18-6-5-7-19(16-18)25-27-26(35-28-25)20-10-11-21(23(17-20)31(32)33)29-12-14-30(15-13-29)22-8-3-4-9-24(22)34-2/h3-11,16-17H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFYDPHXRZJOJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=C(C=C3)N4CCN(CC4)C5=CC=CC=C5OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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